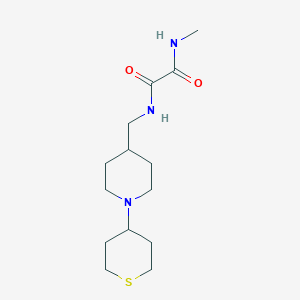

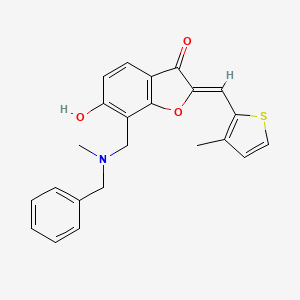

N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a tetrahydro-2H-thiopyran-4-yl group . This group is part of a larger class of compounds known as thiopyrans, which are sulfur-containing heterocycles . The molecule also contains a piperidin-4-yl group, which is a common motif in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic groups. The tetrahydro-2H-thiopyran-4-yl group, for example, is a six-membered ring containing one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a sulfur atom in the tetrahydro-2H-thiopyran-4-yl group could potentially influence the compound’s reactivity and stability .Scientific Research Applications

Domino Reaction and Synthesis of Tetraheterocyclic Compounds

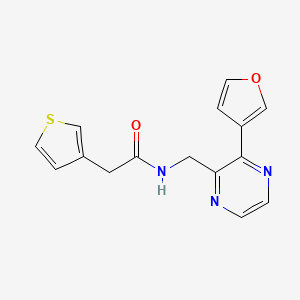

A study demonstrated the synthesis of unusual fused tetraheterocyclic compounds through a catalyst-free, one-pot, two-component domino reaction. These compounds consist of a thiopyran, thiophene, pyridine, and either an imidazole or a pyrimidine core. This method efficiently forms up to five new bonds, with water as the only by-product, highlighting a novel approach to synthesizing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Liang et al., 2006).

Oxidative Carbon-Nitrogen Bond Formation

Another research focused on the oxidative carbon-nitrogen bond formation mediated by carbon tetrabromide. This method facilitates the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines from 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones. The process operates under mild, metal-free conditions, presenting a valuable tool for constructing nitrogen-containing heterocycles with potential applications in drug development and synthetic chemistry (Huo et al., 2016).

[2+2]-Photocycloaddition in Heterocyclic Synthesis

A study detailed the preparation and [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones, showcasing a method to obtain intramolecular photocycloaddition products with high yields and perfect diastereoselectivity. This research opens up new avenues for the design of complex organic molecules with potential applications in medicinal chemistry and materials science (Albrecht et al., 2008).

HIV-1 Neutralization Epitopes Exposure

Research into the effects of specific low-molecular-weight compounds on HIV-1 gp120 and its receptor CD4 interaction has shown that these compounds can enhance the binding of anti-gp120 monoclonal antibodies to the envelope protein, suggesting potential therapeutic applications in enhancing HIV-1 neutralization (Yoshimura et al., 2010).

Synthesis and Reactions of Benzopyrans and Thiophenopyrans

A study on the synthesis and reactions of 2-Methyl-4-oxo-4H-1-benzopyrans and their thiophene analogues highlighted methods for converting these compounds into various derivatives under the influence of carbon nucleophiles. This work provides insights into the reactivity of these heterocycles, with implications for developing new materials and pharmaceuticals (Ibrahim et al., 2002).

properties

IUPAC Name |

N-methyl-N'-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2S/c1-15-13(18)14(19)16-10-11-2-6-17(7-3-11)12-4-8-20-9-5-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHGQYGVUSIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCN(CC1)C2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2918677.png)

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)

![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)

![4-(benzylthio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2918688.png)

![N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2918693.png)